molecular formula C6H14ClN B13470312 rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride

rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride

Cat. No.: B13470312
M. Wt: 135.63 g/mol
InChI Key: QKPMKICAHLPCMI-IBTYICNHSA-N
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Description

rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride: is a chemical compound that belongs to the class of cyclobutylamines. It is characterized by the presence of a cyclobutyl ring substituted with a methyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.

    Attachment of the Methanamine Group: The methanamine group is attached through amination reactions, often using ammonia or amines as reagents.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while reduction may produce cyclobutylamines.

Scientific Research Applications

Chemistry: rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of cyclobutylamines on cellular processes and enzyme activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

[(1R,2R)-2-methylcyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-5-2-3-6(5)4-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

QKPMKICAHLPCMI-IBTYICNHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]1CN.Cl

Canonical SMILES

CC1CCC1CN.Cl

Origin of Product

United States

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